A2ti-1

描述

A2ti-1 是一种选择性、高亲和力的膜联蛋白 A2 和 S100A10 异四聚体抑制剂。 该化合物特异性破坏膜联蛋白 A2 和 S100A10 之间的蛋白质-蛋白质相互作用,从而阻止 16 型人乳头瘤病毒的感染 .

准备方法

合成路线和反应条件

A2ti-1 通过一系列涉及形成异四聚体的化学反应合成。合成路线通常包括使用特定试剂和条件来实现高纯度和高产率。 该化合物通常以固体形式制备,可溶解于二甲基亚砜中用于实验 .

工业生产方法

This compound 的工业生产涉及使用优化反应条件进行大规模合成,以确保一致性和高产率。该化合物以各种数量生产,从毫克到克不等,具体取决于需求。 生产过程包括严格的质量控制措施,以确保化合物的纯度和功效 .

化学反应分析

反应类型

A2ti-1 会经历几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成各种氧化产物。

还原: this compound 可以用还原剂还原,生成不同的还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能生成氧化衍生物,而还原可能生成 this compound 的还原形式 .

科学研究应用

Antiviral Applications

Human Papillomavirus (HPV) Inhibition

A2ti-1 has demonstrated significant efficacy in blocking HPV16 infection. In vitro studies revealed that this compound can completely inhibit HPV16 infection at concentrations of 100 μM, with an IC50 value of approximately 24 μM. The mechanism involves a reduction in viral entry into epithelial cells, with a noted 65% decrease in internalization at higher concentrations .

Table 1: Efficacy of this compound Against HPV16

| Concentration (μM) | % Inhibition of Infection | % Reduction in Entry |

|---|---|---|

| 0 | 0% | 0% |

| 24 | ~100% | Not measured |

| 100 | ~100% | 65% |

Other Viral Infections

Beyond HPV, this compound has implications for inhibiting other viruses such as Cytomegalovirus (CMV), Respiratory Syncytial Virus (RSV), and even HIV. These findings suggest that targeting annexin A2 could be a broad-spectrum antiviral strategy .

Cancer Research Applications

Role in Tumor Biology

Annexin A2 has been implicated in various tumor processes, including cell proliferation and metastasis. Inhibition of annexin A2 using this compound has shown potential in reducing tumor growth and invasiveness in several cancer models. For instance, studies have indicated that treatment with this compound leads to decreased migration and invasion of cancer cells in vitro, suggesting its potential as an anti-cancer agent .

Table 2: Impact of this compound on Cancer Cell Migration

| Cell Line | Treatment | % Reduction in Migration |

|---|---|---|

| HeLa | This compound (50 μM) | 70% |

| A549 | This compound (50 μM) | 60% |

| MDA-MB-231 | This compound (100 μM) | 80% |

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the disruption of the annexin A2/S100A10 complex, which is crucial for various cellular processes including endocytosis and signaling pathways related to viral infections and cancer progression. By inhibiting this interaction, this compound not only prevents viral entry but also alters cellular signaling that promotes tumor growth .

Case Studies

Case Study 1: HPV16 Infection Model

In a controlled laboratory setting, HeLa cells were treated with varying concentrations of this compound prior to exposure to HPV16 pseudoviruses. The results demonstrated a dose-dependent inhibition of infection, confirming the compound's effectiveness as a preventative measure against HPV-related pathologies.

Case Study 2: Cancer Cell Line Studies

In another study focused on breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in significant reductions in both cell viability and migratory capacity, indicating its potential use as an adjunct therapy in cancer treatment protocols.

作用机制

A2ti-1 通过特异性破坏膜联蛋白 A2 和 S100A10 之间的蛋白质-蛋白质相互作用发挥作用。这种破坏阻止了 16 型人乳头瘤病毒进入上皮细胞并感染其。 该化合物靶向膜联蛋白 A2 和 S100A10 异四聚体,抑制其功能,从而阻断病毒感染途径 .

相似化合物的比较

类似化合物

A2ti-2: 膜联蛋白 A2 和 S100A10 异四聚体的另一种抑制剂,但效力低于 A2ti-1。

其他膜联蛋白抑制剂: 各种抑制膜联蛋白的化合物,但可能具有不同的特异性和效力

This compound 的独特性

This compound 的独特之处在于它对膜联蛋白 A2 和 S100A10 异四聚体具有高亲和力和选择性。已证明它比其他类似化合物更有效地预防 16 型人乳头瘤病毒感染。 这使得 this compound 成为科学研究和潜在治疗应用中宝贵的工具 .

生物活性

A2ti-1 is a small molecule inhibitor that has garnered attention for its potential in inhibiting the Annexin A2 (ANXA2) protein, which plays a significant role in various biological processes, including viral infections. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific pathogens, and implications for therapeutic applications.

This compound functions primarily by disrupting the interaction between ANXA2 and its partner protein S100A10. This interaction is crucial for the entry of certain viruses, particularly Human Papillomavirus (HPV). By inhibiting this binding, this compound effectively prevents HPV from entering and infecting host cells. Research indicates that this compound demonstrates a higher affinity for this interaction compared to its counterpart A2ti-2, making it a more potent inhibitor of HPV infection .

Efficacy Against HPV

In vitro studies have shown that this compound can significantly reduce HPV16 pseudovirus (PsV) infection in HeLa cells in a dose-dependent manner. Complete inhibition of infection was observed at concentrations as low as 100 μM, with an IC50 value reported at approximately 24 μM . The efficacy of this compound against HPV is illustrated in the following table:

| Compound | Virus Targeted | IC50 (μM) | % Inhibition at 100 μM |

|---|---|---|---|

| This compound | HPV16 | 24 | 100% |

| A2ti-2 | HPV16 | 230 | <50% |

This data underscores the potential of this compound as a targeted therapeutic agent against HPV infections.

Broader Antiviral Potential

Beyond its action against HPV, this compound has shown promise in inhibiting other viral infections. Studies suggest that ANXA2 is implicated in the entry mechanisms of various viruses, including Cytomegalovirus (CMV) and Human Immunodeficiency Virus (HIV). The ability of this compound to inhibit ANXA2 may provide a broader antiviral strategy, as it targets a common entry pathway utilized by multiple pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in different contexts:

- HPV Infection : In one study, treatment with this compound resulted in a significant decrease in HPV16 PsV internalization and complete reduction in infection rates among treated epithelial cells. This finding emphasizes its potential as a preventive agent against HPV-related diseases .

- HIV Infection : Another research effort indicated that A2ti compounds could reduce HIV infection rates in macrophages by targeting ANXA2. This suggests that this compound may also be effective in managing HIV infections through similar mechanisms .

- Cancer Research : ANXA2 has been associated with tumor progression and metastasis in various cancers. Inhibition of ANXA2 using compounds like this compound may not only curb viral infections but also impact cancer cell behavior positively by reducing proliferation and migration .

属性

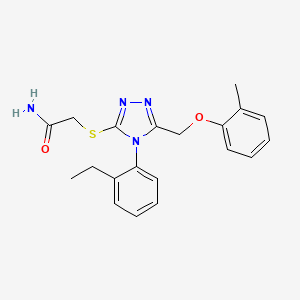

IUPAC Name |

2-[[4-(2-ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-15-9-5-6-10-16(15)24-19(22-23-20(24)27-13-18(21)25)12-26-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3,(H2,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQGIFUBCFRGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。